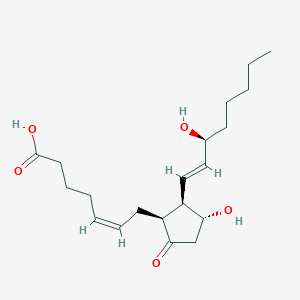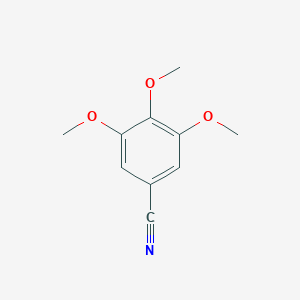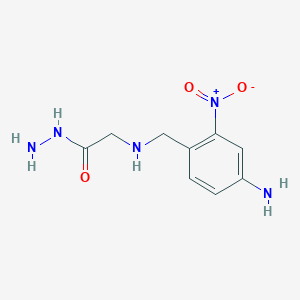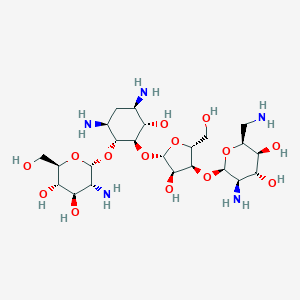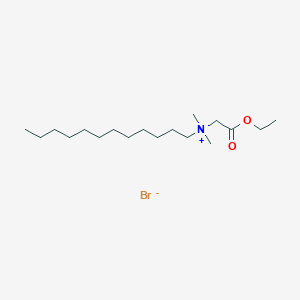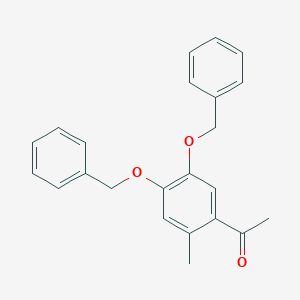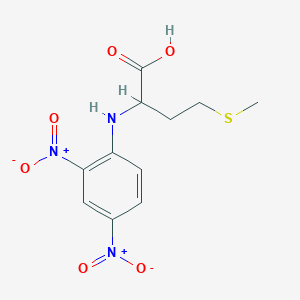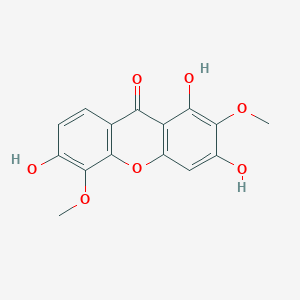![molecular formula C22H22N4O4 B158620 Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- CAS No. 10196-13-1](/img/structure/B158620.png)
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- is a chemical compound commonly referred to as Sudan IV. It is a member of the azo dye family and is widely used in scientific research applications. Sudan IV has a deep red color and is used as a dye for various biological and chemical experiments.
Mécanisme D'action
Sudan IV is a lipophilic dye, meaning it has an affinity for lipids and fats. When Sudan IV is used to stain cells or tissues, it binds to the lipid droplets present in the sample. The dye is then visualized using a microscope or other imaging techniques.
Effets Biochimiques Et Physiologiques
Sudan IV is not known to have any significant biochemical or physiological effects. However, it should be noted that Sudan IV is a potential carcinogen and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sudan IV in lab experiments is that it is a relatively simple and inexpensive stain to use. Additionally, Sudan IV is highly specific for lipids and can be used to visualize lipid droplets in cells and tissues. However, one limitation of using Sudan IV is that it is not very sensitive and may not detect small amounts of lipids.
Orientations Futures
There are several future directions for the use of Sudan IV in scientific research. One potential application is the use of Sudan IV in the development of new lipid-based drug delivery systems. Additionally, Sudan IV could be used in the study of lipid metabolism and the role of lipids in various diseases. Finally, there is potential for the use of Sudan IV in the development of new imaging techniques for the visualization of lipid droplets in cells and tissues.
Conclusion:
In conclusion, Sudan IV is a widely used azo dye in scientific research applications. It is commonly used as a stain to visualize lipids in cells and tissues and to detect the presence of fats and oils in food products. Sudan IV has a lipophilic nature, meaning it has an affinity for lipids, and is not known to have any significant biochemical or physiological effects. While Sudan IV has some limitations, it remains a valuable tool in scientific research and has several potential future applications.
Méthodes De Synthèse
Sudan IV can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylphenol and subsequent coupling with 4-(2-hydroxyethoxy)aniline. This reaction results in the formation of Sudan IV, which is then purified by recrystallization.
Applications De Recherche Scientifique
Sudan IV is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain to visualize lipids in cells and tissues. Sudan IV is also used to detect the presence of fats and oils in food products. Additionally, Sudan IV is used in the synthesis of other azo dyes and can be used as an indicator in acid-base titrations.
Propriétés
Numéro CAS |
10196-13-1 |
|---|---|
Nom du produit |
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- |
Formule moléculaire |
C22H22N4O4 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
4-[[4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-15-13-21(26-24-16-3-7-18(28)8-4-16)22(29-2)14-20(15)25-23-17-5-9-19(10-6-17)30-12-11-27/h3-10,13-14,27-28H,11-12H2,1-2H3 |
Clé InChI |
WGGAMPOJGIZCKA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)NN=C3C=CC(=O)C=C3 |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
Autres numéros CAS |
10196-13-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



